N-(5-aminopyridin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-aminopyridine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-aminopyridin-2-yl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-aminopyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase-1 (COX-1), thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind to the active site of the target enzyme, blocking its activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.
N-(pyridin-2-yl)amides: A broader class of compounds with varied substituents on the pyridine ring.
Uniqueness
N-(5-aminopyridin-2-yl)-4-methoxybenzamide is unique due to the presence of both an aminopyridine and a methoxybenzamide group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
GMJAOXPUBZZJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N |
Origin of Product |
United States |
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